molecular formula C17H17FN4O4S B2820178 4-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide CAS No. 891107-09-8

4-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide

Katalognummer B2820178
CAS-Nummer: 891107-09-8
Molekulargewicht: 392.41
InChI-Schlüssel: YDAVVDISJXMLSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide” is a compound that has been used for laboratory research purposes . It has been studied as a selective inhibitor of the tumor-associated human Carbonic Anhydrase (CA; EC 4.2.1.1) IX and XII .


Molecular Structure Analysis

The molecular formula of the compound is C13H12FN3O3S . Unfortunately, the specific structural details or 3D models are not provided in the search results.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 309.32 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition for Cancer Therapy

4-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide and its analogs have been extensively studied for their potential in inhibiting carbonic anhydrase (CA) isoforms, particularly CA IX and XII. These isoforms are physiologically relevant and associated with diseases such as glaucoma, epilepsy, obesity, and cancer. The inhibition of membrane-bound tumor-associated isoform CA IX has been highlighted due to its role in the tumor microenvironment, making these compounds of interest for anticancer therapy. Compounds derived from 4-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide showed potent inhibition of CA IX, with some exhibiting sub-nanomolar inhibitory constants, highlighting their potential as drug candidates for treating hypoxic tumors and metastasis. Notably, modifications to the molecule, such as incorporating triazine moieties or selenourea, have been explored to enhance inhibition potency and selectivity towards tumor-associated CAs (Lolak et al., 2019), (Congiu et al., 2015), (Angeli et al., 2017).

Antimetastatic Activity and Drug Development

The ureido-substituted benzenesulfonamides, including 4-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide, have shown not only inhibition of CA enzymes but also antimetastatic activity in models of breast cancer metastasis. These findings support the development of these compounds as conceptually novel antimetastatic drugs. The ability to significantly inhibit metastasis formation at pharmacologic concentrations positions these sulfonamides as promising candidates for further drug development (Pacchiano et al., 2011).

Role in Anticonvulsant Therapy

Furthermore, benzenesulfonamide derivatives have been explored for their anticonvulsant activity, showing effective seizure protection in animal models. This suggests potential pharmacologic applications beyond cancer therapy, including the treatment of epilepsy. The exploration of sulfonamide derivatives for various pharmacologic applications underscores the versatility and therapeutic potential of these compounds (Mishra et al., 2017).

Safety And Hazards

The compound is intended for laboratory research purposes and is not for drug or household use . Specific safety and hazard information is not available in the search results.

Eigenschaften

IUPAC Name

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-sulfamoylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O4S/c18-11-1-5-14(6-2-11)22-10-13(9-16(22)23)21-17(24)20-12-3-7-15(8-4-12)27(19,25)26/h1-8,13H,9-10H2,(H2,19,25,26)(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAVVDISJXMLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.